BET-IN-36
Description
BET-IN-36 is a bromodomain and extraterminal (BET) protein inhibitor designed to target epigenetic regulators involved in transcriptional elongation. This compound is referenced in Supporting Information documents (e.g., NMR spectra and LC-MS traces), suggesting it is a novel small-molecule compound undergoing preclinical evaluation for applications in oncology or virology .
Properties
Molecular Formula |
C24H25N3O4S |
|---|---|
Molecular Weight |
451.54 |
IUPAC Name |
4-(2-Ethoxy-5-(ethylsulfonyl)phenyl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoquinolin-1(2H)-one |
InChI |
InChI=1S/C24H25N3O4S/c1-5-31-23-10-8-18(32(29,30)6-2)12-21(23)22-15-26(3)24(28)19-9-7-16(11-20(19)22)17-13-25-27(4)14-17/h7-15H,5-6H2,1-4H3 |
InChI Key |
XRQXPDFUZRIANE-UHFFFAOYSA-N |
SMILES |
O=C1N(C)C=C(C2=CC(S(=O)(CC)=O)=CC=C2OCC)C3=C1C=CC(C4=CN(C)N=C4)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BET IN-36; BET-IN 36; BET-IN-36; BET IN 36 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of BET-IN-36 against structurally or functionally analogous BET inhibitors and degraders, based on available
Table 1: Key Parameters of this compound and Comparable Compounds
Mechanistic Differences
Tat Dependency : Unlike JQ1, which partially relies on displacing BRD4 to enhance Tat-mediated HIV transcription, this compound exhibits Tat-independent activity by targeting BRD2, a latency-enforcing factor .
Degradation vs. Inhibition : BETd-246 (a degrader) achieves prolonged suppression of BET proteins in TNBC models compared to this compound and other inhibitors, which transiently block bromodomain interactions .
Efficacy in Disease Models
- HIV Latency Reversal : this compound and JQ1 show comparable potency in reactivating latent HIV (~2-fold increase in viral RNA), but this compound’s BRD2 specificity may reduce off-target effects .
- Cancer Models : BETd-246 induces apoptosis in TNBC cells at 10-fold lower concentrations than this compound’s parental inhibitor analogs (e.g., BETi-211), highlighting the therapeutic advantage of degraders .
Structural and Functional Insights
- Selectivity : JQ1 and I-Bet151 exhibit broader BRD4 affinity, while this compound’s design (as inferred from NMR data) may optimize binding to BRD2’s acetyl-lysine pockets .
- Clinical Potential: BET degraders like BETd-246 demonstrate superior tumor regression in xenografts, but this compound’s oral bioavailability and CNS penetration remain uncharacterized .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
